molecular formula C11H12F3NO2 B11820173 (S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid

(S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid

Cat. No.: B11820173
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-VIFPVBQESA-N
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Description

(S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a trifluoromethyl group in its structure imparts distinct properties that make it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid typically involves multiple steps, starting from readily available precursorsThis can be achieved using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper powder . The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-a-Amino-4-(trifluoromethyl)benzenebutanoic acid is unique due to its combination of an amino group and a trifluoromethyl group on a benzenebutanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

(2S)-2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)/t9-/m0/s1

InChI Key

VOINSBLLXKDEJC-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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